2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products
Substitution reactions: Substituted derivatives of the bicyclic core.
Deprotection reactions: Free amine derivatives.
Oxidation and reduction reactions: Oxidized or reduced forms of the compound.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as a bioactive molecule in various biological assays.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid involves its reactivity as a protected amine. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound without the Boc protecting group.
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Another Boc-protected bicyclic compound with different stereochemistry.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific structural configuration and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-8-4-5-13(9,7-8)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
FBCDQXWGMGZAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.